1,1'-[Ethylenebis(oxymethylene)]dipyridinium dichloride
Overview
Description
1,1’-[Ethylenebis(oxymethylene)]dipyridinium dichloride is a cationic surfactant belonging to the class of quaternary ammonium salts. It is known for its excellent antistatic, antibacterial, preservative, emulsifying, and dispersing properties . The compound is characterized by its molecular formula C14H18Cl2N2O2 and a molecular weight of 317.21 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1’-[Ethylenebis(oxymethylene)]dipyridinium dichloride can be synthesized through a reaction involving pyridine and ethylene glycol dichloride. The reaction typically occurs in the presence of a suitable solvent and under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of 1,1’-[Ethylenebis(oxymethylene)]dipyridinium dichloride involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as purification and crystallization to obtain the final product in solid form .
Chemical Reactions Analysis
Types of Reactions
1,1’-[Ethylenebis(oxymethylene)]dipyridinium dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the chemical structure of the compound, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents used include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogens and other nucleophiles are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized forms, while reduction can produce different reduced derivatives .
Scientific Research Applications
1,1’-[Ethylenebis(oxymethylene)]dipyridinium dichloride has a wide range of scientific research applications, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in biological studies for its antibacterial and preservative properties.
Medicine: Investigated for potential therapeutic applications due to its antibacterial activity.
Industry: Utilized in industrial processes as an antistatic agent, emulsifier, and dispersant.
Mechanism of Action
The mechanism of action of 1,1’-[Ethylenebis(oxymethylene)]dipyridinium dichloride involves its interaction with microbial cell membranes. The compound disrupts the cell membrane integrity, leading to cell lysis and death. This antibacterial effect is primarily due to its cationic nature, which allows it to interact with the negatively charged components of microbial cell membranes .
Comparison with Similar Compounds
Similar Compounds
- 1,1’-[Ethylenebis(oxymethylene)]dipyridinium bromide
- 1,1’-[Ethylenebis(oxymethylene)]dipyridinium iodide
Uniqueness
1,1’-[Ethylenebis(oxymethylene)]dipyridinium dichloride is unique due to its specific chloride anion, which imparts distinct properties compared to its bromide and iodide counterparts. The chloride form is often preferred for its stability and solubility in water .
Properties
IUPAC Name |
1-[2-(pyridin-1-ium-1-ylmethoxy)ethoxymethyl]pyridin-1-ium;dichloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2.2ClH/c1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16;;/h1-10H,11-14H2;2*1H/q+2;;/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQHBBENFAJGTNJ-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C=C1)COCCOC[N+]2=CC=CC=C2.[Cl-].[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20889632 | |
Record name | Pyridinium, 1,1'-[1,2-ethanediylbis(oxymethylene)]bis-, chloride (1:2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20889632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14417-67-5 | |
Record name | Pyridinium, 1,1'-(1,2-ethanediylbis(oxymethylene))bis-, chloride (1:2) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014417675 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridinium, 1,1'-[1,2-ethanediylbis(oxymethylene)]bis-, chloride (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pyridinium, 1,1'-[1,2-ethanediylbis(oxymethylene)]bis-, chloride (1:2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20889632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1'-[ethylenebis(oxymethylene)]dipyridinium dichloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.886 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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